Adb-butinaata Adb-butinaata
Brand Name: Vulcanchem
CAS No.:
VCID: VC14556993
InChI: InChI=1S/C19H28N4O2/c1-5-6-11-23-15-10-8-7-9-13(15)14(22-23)12-16(24)21-17(18(20)25)19(2,3)4/h7-10,17H,5-6,11-12H2,1-4H3,(H2,20,25)(H,21,24)/t17-/m1/s1
SMILES:
Molecular Formula: C19H28N4O2
Molecular Weight: 344.5 g/mol

Adb-butinaata

CAS No.:

Cat. No.: VC14556993

Molecular Formula: C19H28N4O2

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

Adb-butinaata -

Specification

Molecular Formula C19H28N4O2
Molecular Weight 344.5 g/mol
IUPAC Name (2S)-2-[[2-(1-butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide
Standard InChI InChI=1S/C19H28N4O2/c1-5-6-11-23-15-10-8-7-9-13(15)14(22-23)12-16(24)21-17(18(20)25)19(2,3)4/h7-10,17H,5-6,11-12H2,1-4H3,(H2,20,25)(H,21,24)/t17-/m1/s1
Standard InChI Key IVLNLVKDTBQFAN-QGZVFWFLSA-N
Isomeric SMILES CCCCN1C2=CC=CC=C2C(=N1)CC(=O)N[C@H](C(=O)N)C(C)(C)C
Canonical SMILES CCCCN1C2=CC=CC=C2C(=N1)CC(=O)NC(C(=O)N)C(C)(C)C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

ADB-BUTINAATA is classified as an indazole acetamide derivative with the molecular formula C₁₉H₂₈N₄O₂ and a molar mass of 344.5 g/mol . Its structure comprises:

  • A 1-butyl-1H-indazole core.

  • An acetamido linker at the 3-position of the indazole ring.

  • A tert-leucinamide group ((S)-3,3-dimethylbutanamide) as the head group.

The stereochemistry at the tert-leucinamide moiety is critical, with the (S)-enantiomer being the pharmacologically active form, analogous to related SCRAs like ADB-BUTINACA .

Table 1: Key Chemical Data for ADB-BUTINAATA

PropertyValueSource
IUPAC Name(S)-2-(2-(1-Butyl-1H-indazol-3-yl)acetamido)-3,3-dimethylbutanamide
Molecular FormulaC₁₉H₂₈N₄O₂
Molar Mass344.5 g/mol
CAS NumberNot Available
DEA ScheduleSchedule I

Pharmacological Profile

Receptor Affinity and Efficacy

ADB-BUTINAATA is presumed to act as a full agonist at cannabinoid receptors CB₁ and CB₂, akin to its structural analog ADB-BUTINACA . For ADB-BUTINACA:

  • CB₁ Affinity (Kᵢ): 0.299 nM

  • CB₂ Affinity (Kᵢ): 0.912 nM

  • EC₅₀ (CB₁): 6.36 nM

These values suggest sub-nanomolar potency, far exceeding THC’s efficacy. ADB-BUTINAATA’s acetamido linker may alter metabolic stability compared to carboxamide-linked SCRAs, potentially prolonging its half-life .

Metabolism and Biomarkers

In vitro studies on related SCRAs (e.g., ADB-BUTINACA) reveal extensive hepatic metabolism via CYP450 isoforms (CYP2C19, CYP3A4/5), producing hydroxylated and dihydrodiol metabolites . Key urinary biomarkers for ADB-BUTINACA include:

  • B4: Dihydrodiol formation on the indazole core.

  • B9/B16: Mono-hydroxylation on the butyl tail or indazole ring .

ADB-BUTINAATA’s metabolism is expected to follow similar pathways, with acetamido hydrolysis as a potential distinguishing feature .

Legal and Regulatory Status

International Controls

  • United States: Listed as a Schedule I controlled substance under the Controlled Substances Act, indicating no accepted medical use and high abuse potential .

  • North Carolina: Explicitly prohibited under amendments to the Controlled Substances Act (House Bill 330, 2025) .

JurisdictionRegulatory ActionSource
United StatesDEA Schedule I
North CarolinaHouse Bill 330 (2025)

Analytical Detection Challenges

Chromatographic Separation

Co-elution with precursors (e.g., ADB-INACA) complicates GC-MS analysis. Optimized methods using DB-5MS columns (30 m × 0.25 mm × 0.25 μm) and temperature gradients (50°C to 300°C at 30°C/min) achieve baseline separation .

Mass Spectrometric Features

  • Primary Ions: m/z 344.5 [M+H]⁺ (molecular ion).

  • Fragmentation: Loss of the butyl group (m/z 245) and tert-leucinamide moiety (m/z 173) .

Adverse Effects and Public Health Impact

While specific case reports for ADB-BUTINAATA are absent, SCRAs are associated with severe outcomes:

  • Acute Toxicity: Hypotension, seizures, and psychosis .

  • Fatalities: Multi-substance overdoses involving respiratory depression .

Prison seizures of SCRAs (e.g., in Scotland) highlight their use in high-risk populations, often as adulterants in cannabis products .

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